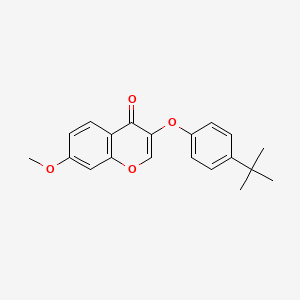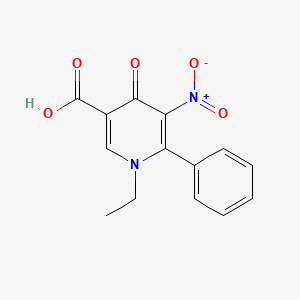
3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including 3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one, often involves condensation reactions, Friedel-Crafts acylation, and cyclization processes. For example, a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives can be achieved from internal alkynes and 2-methoxybenzoyl chlorides through a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping sequence, which is relevant for synthesizing related compounds (Bam & Chalifoux, 2018).
Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Bioactivities
Synthetic Methods and Importance : Compounds similar to 3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one often serve as core structures in secondary metabolites with significant pharmacological relevance. The synthetic procedures for such chromenones, including various coupling reactions and cyclization methods, are crucial for producing bioactive molecules due to the limited quantities available from natural sources (Mazimba, 2016). These synthetic strategies enable the creation of molecules with potential therapeutic applications, highlighting the importance of efficient synthesis methods for advancing drug discovery.
Bioactivities of Related Compounds : The study of compounds like 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with 3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one, reveals a range of bioactivities from natural sources. These include significant toxicological effects against various organisms, despite being produced by them as well. The exploration of such compounds' natural sources and bioactivities provides insight into their potential environmental and therapeutic impacts (Zhao et al., 2020).
Environmental Impacts and Applications
Environmental Occurrence and Toxicity of Phenolic Antioxidants : Synthetic phenolic antioxidants, structurally related to the compound , are extensively used in various products. Their environmental presence, human exposure routes, and potential toxicity highlight the need for understanding the ecological impact of synthetic compounds. Studies suggest that certain phenolic antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects, underscoring the importance of investigating the environmental behavior and safety of similar chemicals (Liu & Mabury, 2020).
Environmental Pollution and Ecotoxicity of Phenolic Compounds : The degradation products of non-ionic surfactants like 4-tert-Octylphenol, related to 3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one, exhibit significant environmental persistence and toxicity. Research on these compounds' environmental fate, ecotoxicity, and endocrine-interfering actions emphasizes the necessity for developing safer chemical practices and remediation techniques to mitigate their impact on ecosystems and human health (Olaniyan et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Compounds with a similar structure have been studied as potential dual-target ligands for PD, combining MAO B inhibition with H3R antagonism . This suggests that “3-(4-tert-butylphenoxy)-7-methoxy-4H-chromen-4-one” and similar compounds could have potential applications in the treatment of PD and possibly other neurodegenerative diseases .
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2,3)13-5-7-14(8-6-13)24-18-12-23-17-11-15(22-4)9-10-16(17)19(18)21/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXVDVRGKOUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5520280.png)
![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)
![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)
![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)
![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)